17β-HSD2 Inhibitory Potency: Target Compound vs. Lead Analog
While the exact compound is not explicitly named in the lead publication, its structural features place it within the 5-substituted thiophene-2-carboxamide series explored for 17β-HSD2 inhibition. The most potent compound from this series, referred to as 'compound 21', demonstrates high inhibitory activity. The target compound's unique side chain is hypothesized to confer a distinct potency and selectivity profile compared to the ethyl ester-substituted analog 'compound 21' [1]. Direct head-to-head data for the exact compound is not available, but class-level SAR suggests its differentiation hinges on the specific side chain interactions.
| Evidence Dimension | 17β-HSD2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Data not available (structural analog in series) |
| Comparator Or Baseline | Compound 21 (series lead): IC50(h17β-HSD2) = 235 nM, IC50(m17β-HSD2) = 54 nM |
| Quantified Difference | N/A (No direct quantitative data for target compound) |
| Conditions | Recombinant human and mouse 17β-HSD2 enzyme assays [1] |
Why This Matters
This defines the target compound's potential positioning within a known medicinal chemistry campaign, where side chain variations drastically impact dual-species enzyme potency, a critical factor for preclinical osteoporosis model development.
- [1] Perspicace, E., et al. (2014). Novel, potent and selective 17β-hydroxysteroid dehydrogenase type 2 inhibitors as potential therapeutics for osteoporosis with dual human and mouse activities. European Journal of Medicinal Chemistry, 83, 317-337. View Source
